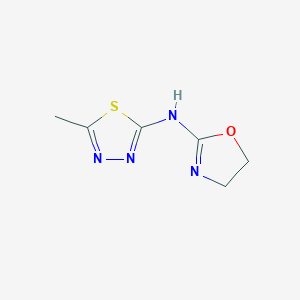
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline is a heterocyclic compound that features both a thiadiazole and an oxazoline ring in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate oxazoline precursor. One common method includes the cyclization of 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine with an oxazoline derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical intermediate for drug development.
Industry: Possible applications in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the target compound.
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine: Another related compound with similar structural features.
Uniqueness
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline is unique due to the presence of both thiadiazole and oxazoline rings, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102367-72-6 |
|---|---|
Molekularformel |
C6H8N4OS |
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H8N4OS/c1-4-9-10-6(12-4)8-5-7-2-3-11-5/h2-3H2,1H3,(H,7,8,10) |
InChI-Schlüssel |
HMNYRMQALFFIGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)NC2=NCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


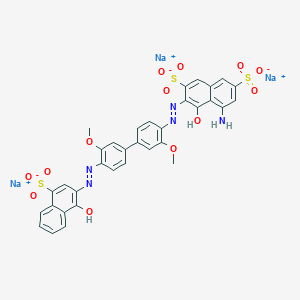
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)

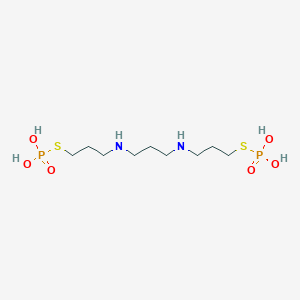
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
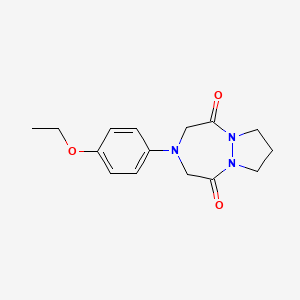
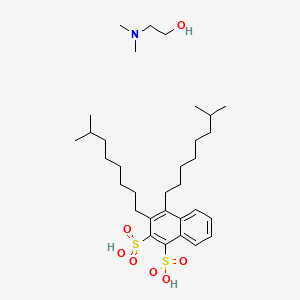
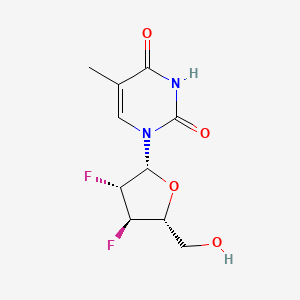
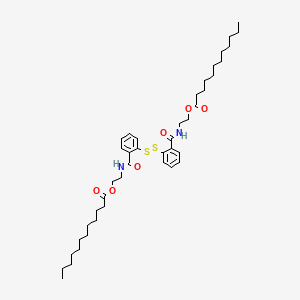
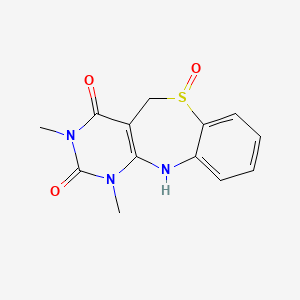
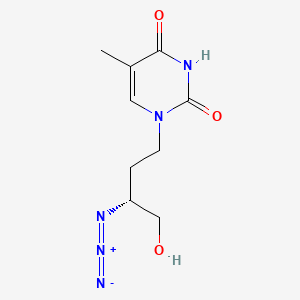
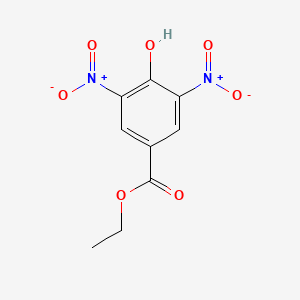
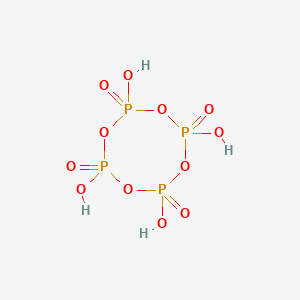
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
